Benzenamine, N-(4-methoxy-1-naphthylmethylidene)-3-methyl-
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Overview
Description
(E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a methoxynaphthalene moiety and a methylphenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, 4-methoxynaphthaldehyde and 3-methylaniline would be the starting materials. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the equilibrium towards the formation of the imine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar condensation reactions but on a larger scale. The reaction conditions are optimized for yield and purity, and may involve continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding oxime or nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine may find applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions with imines.
Medicine: Possible applications in drug design and development.
Industry: Use as an intermediate in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for (E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine would depend on its specific application. In general, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-methoxynaphthalen-1-yl)-N-(4-methylphenyl)methanimine
- (E)-1-(4-methoxynaphthalen-1-yl)-N-(2-methylphenyl)methanimine
- (E)-1-(4-methoxynaphthalen-1-yl)-N-(3-chlorophenyl)methanimine
Uniqueness
The uniqueness of (E)-1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine lies in its specific substitution pattern on the aromatic rings, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C19H17NO |
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Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)-N-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C19H17NO/c1-14-6-5-7-16(12-14)20-13-15-10-11-19(21-2)18-9-4-3-8-17(15)18/h3-13H,1-2H3 |
InChI Key |
HHGWQEHNHCQBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=CC=C(C3=CC=CC=C23)OC |
Origin of Product |
United States |
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